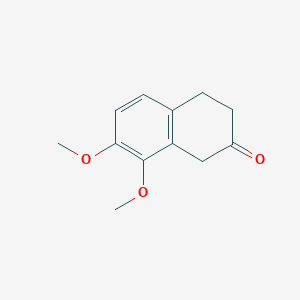
2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- is a chemical compound with a molecular formula of C12H14O3. This compound is part of the naphthalenone family, which is characterized by a naphthalene ring system with a ketone group. The presence of methoxy groups at the 7 and 8 positions adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of o-hydroxybenzaldehyde derivatives, which undergo cyclization reactions to form the naphthalenone structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process typically includes steps such as methylation, cyclization, and purification to achieve the desired product. The use of advanced techniques like chromatography and crystallization ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and the naphthalenone core structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dihydrocoumarin: Another compound with a similar core structure but different functional groups.
7,8-Dimethoxy-3,4-dihydro-1(2H)-isoquinolinone: Shares the methoxy groups but has a different ring system.
Uniqueness
2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a ketone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
90266-15-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
7,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-4-8-3-5-9(13)7-10(8)12(11)15-2/h4,6H,3,5,7H2,1-2H3 |
InChIキー |
PYXHLPPDGRBRRI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CCC(=O)C2)C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


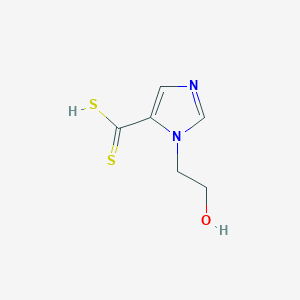
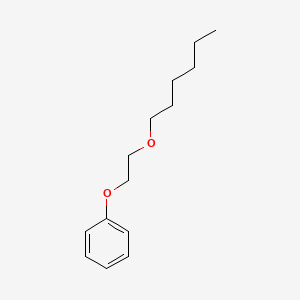
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
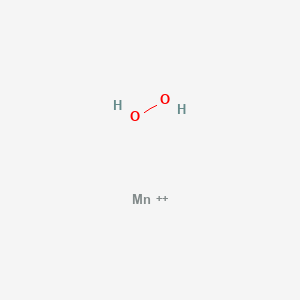

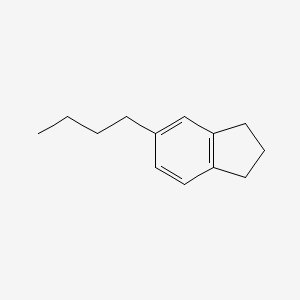
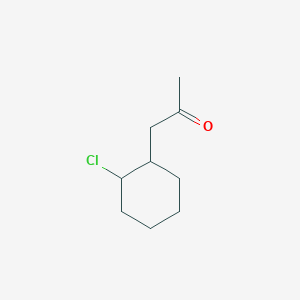


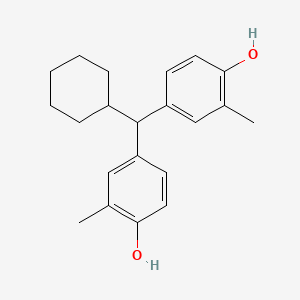
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)


